Cas no 121449-64-7 (2(5H)-Furanone,4-[(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-4-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-hydroxyethyl]-)
121449-64-7 structure
Product Name:2(5H)-Furanone,4-[(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-4-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-hydroxyethyl]-
CAS-Nr.:121449-64-7
MF:C24H34O9
MW:466.521368503571
CID:232552
PubChem ID:180053
Update Time:2025-04-19
2(5H)-Furanone,4-[(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-4-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-hydroxyethyl]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2(5H)-Furanone,4-[(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-4-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-hydroxyethyl]-
- [(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-1-hydroxy-8-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate
- 2(5H)-Furanone,4-[(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-4-hydroxy-5,6-dimethylspiro[
- Ajugamarin C 1
- DTXSID30923814
- 2(5H)-Furanone, 4-(2-(8-(acetyloxy)-8a-((acetyloxy)methyl)octahydro-4-hydroxy-5,6-dimethylspiro(naphthalene-1(2H),2'-oxiran)-5-yl)-1-hydroxyethyl)-, (1R-(1alpha,4beta,4abeta,5betaS*),6alpha,8alpha,8aalpha))-
- {8-(Acetyloxy)-4-hydroxy-5-[2-hydroxy-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]-5,6-dimethyloctahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl acetate
- 121449-64-7
- Ajugamarin C1
-
- Inchi: 1S/C24H34O9/c1-13-7-19(33-15(3)26)24(12-31-14(2)25)21(17(27)5-6-23(24)11-32-23)22(13,4)9-18(28)16-8-20(29)30-10-16/h8,13,17-19,21,27-28H,5-7,9-12H2,1-4H3/t13-,17-,18?,19+,21-,22+,23?,24-/m1/s1
- InChI-Schlüssel: PADJBLVFSWIDDJ-NAPZODGMSA-N
- Lächelt: O1CC21CC[C@H]([C@@H]1[C@@](C)(CC(C3=CC(=O)OC3)O)[C@H](C)C[C@@H]([C@@]21COC(C)=O)OC(C)=O)O
Berechnete Eigenschaften
- Genaue Masse: 466.22
- Monoisotopenmasse: 466.22
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 8
- Komplexität: 868
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topologische Polaroberfläche: 132Ų
Experimentelle Eigenschaften
- Dichte: 1.31
- Siedepunkt: 631°Cat760mmHg
- Flammpunkt: 211.1°C
- Brechungsindex: 1.563
2(5H)-Furanone,4-[(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-4-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-hydroxyethyl]- Verwandte Literatur
-
A. T. Merritt,S. V. Ley Nat. Prod. Rep. 1992 9 243
121449-64-7 (2(5H)-Furanone,4-[(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-4-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-hydroxyethyl]-) Verwandte Produkte
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